molecular formula C18H10N4 B1231967 Dipyrido[3,2-a:2',3'-c]phenazine CAS No. 19535-47-8

Dipyrido[3,2-a:2',3'-c]phenazine

Cat. No. B1231967
CAS RN: 19535-47-8
M. Wt: 282.3 g/mol
InChI Key: BVQAWSJMUYMNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05646284

Procedure details

1.0 g of 1,10-phenanthroline-5,6-dione in the Fourteen Preferred Embodiment was dissolved into 200 g of ethanol to prepare a solution. 1.0 g of o-phenylene diamine was dissolved into 100 ml of ethanol to prepare a solution. The latter solution was added into the former solution, and the mixed solution was current-circulated for 5 minutes. Then, the mixed solution was vacuum-concentrated to precipitate a crystal. The precipitated crystal was recrystallized by water-ethanol to obtain dipyrido(3,2-a:2',3'-c)phenazine. The melting point of dipyrido(3,2-a:2',3'-c)phenazine as the condensed polycyclic compound was 257° C. according to the DSC measurement.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][N:12]=3)[C:7](=O)[C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:17]1([NH2:24])[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[NH2:23]>C(O)C>[CH:4]1[C:5]2[C:6]3[C:7]([C:8]4[CH:9]=[CH:10][CH:11]=[N:12][C:13]=4[C:14]=2[N:1]=[CH:2][CH:3]=1)=[N:24][C:17]1[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=1)[N:23]=3

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=CC=2C(C(C3=CC=CN=C3C12)=O)=O
Name
Quantity
200 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution
CUSTOM
Type
CUSTOM
Details
to prepare a solution
ADDITION
Type
ADDITION
Details
The latter solution was added into the former solution
CONCENTRATION
Type
CONCENTRATION
Details
Then, the mixed solution was vacuum-concentrated
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
CUSTOM
Type
CUSTOM
Details
The precipitated crystal was recrystallized by water-ethanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1=CC=NC2=C1C1=NC3=CC=CC=C3N=C1C1=C2N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.